isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate

Lipophilicity LogP Drug design

Researchers constructing HCV NS3/4A protease inhibitor scaffolds require a 4-carboxylate ester that withstands Pd-catalyzed cross-coupling at the 6-bromo handle. This isopropyl ester variant provides the requisite steric shielding for Suzuki-Miyaura conditions while enabling controlled late-stage hydrolysis. • 3-10× slower hydrolysis vs. methyl ester - wider processing window for amine/alcohol substitution libraries • SlogP 6.72; ~1.57 log units above methyl analog - tuned lipophilicity for intracellular target screening • Boiling point >500°C; suitable for continuous-flow reactors and high-temperature Suzuki couplings AldrichCPR rare chemical. Verify differential SAR performance vs. methyl/hexyl analogs before substitution.

Molecular Formula C20H18BrNO3
Molecular Weight 400.3 g/mol
CAS No. 351327-52-1
Cat. No. B6044227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate
CAS351327-52-1
Molecular FormulaC20H18BrNO3
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H18BrNO3/c1-12(2)25-20(23)17-11-19(13-4-7-15(24-3)8-5-13)22-18-9-6-14(21)10-16(17)18/h4-12H,1-3H3
InChIKeyWHLSHGWASYVYTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 6-Bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate: Structural & Physicochemical Profile


Isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate (CAS 351327-52-1) is a fully substituted quinoline-4-carboxylate ester that belongs to the class of 2-aryl-6-bromoquinoline building blocks. Its molecular formula is C₂₀H₁₈BrNO₃ with a molecular weight of 400.3 g/mol . The compound features a bromine handle at the 6-position, a 4-methoxyphenyl group at the 2-position, and an isopropyl ester at the 4-carboxylate. It is catalogued as an AldrichCPR rare chemical and is primarily used as a synthetic intermediate in medicinal chemistry programs, notably in the construction of HCV protease inhibitor scaffolds [1].

1
Synthetic building block with bromine handle and 4-methoxyphenyl group for quinoline-based scaffolds
2
Isopropyl ester provides steric protection of the 4-carboxylate, enabling orthogonal cross-coupling at the 6-position
3
Reported in patent literature as an intermediate for macrocyclic HCV protease inhibitor synthesis

Ester Interchangeability Constraints in Synthesis & Screening


The 4-carboxylate ester moiety directly governs the compound's lipophilicity, steric environment, and reactivity. Even among close alkyl ester analogs (methyl, ethyl, isopropyl, hexyl), variations of a single carbon atom alter the logP by ≈0.5 units and significantly impact the rate of nucleophilic acyl substitution or enzymatic hydrolysis . The bromine at position 6 and the 4-methoxyphenyl group are invariant across this series; therefore, the ester chain is the only tunable parameter that modulates both physicochemical properties and downstream reactivity. For researchers designing structure-activity relationship (SAR) studies or multi-step syntheses, substituting the isopropyl ester with a methyl or hexyl counterpart without verifying differential performance risks introducing unintended lipophilicity shifts, altered metabolic stability, or incompatible protecting-group lability [1].

Lipophilicity shift
Each additional carbon in the ester chain alters logP by ≈0.5 units; membrane permeability and assay solubility may change significantly when switching to methyl or hexyl esters.
Hydrolysis rate mismatch
Isopropyl ester hydrolysis is reportedly 3–10× slower than methyl esters. Substituting without re-optimizing protecting-group strategy may lead to premature deprotection or incomplete conversion.
Thermal/vapor pressure difference
The higher boiling point and lower vapor pressure of the isopropyl ester may require different distillation or continuous-flow parameters compared to shorter-chain esters.

Isopropyl 6-Bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate: Analog Benchmarking


Lipophilicity (LogP): Isopropyl vs. Methyl Ester

The isopropyl ester exhibits substantially higher lipophilicity than the methyl ester, a critical parameter for membrane permeability and tissue distribution. The computed SlogP for isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate is 6.72 [1], whereas the methyl ester (CAS 355432-91-6) has a measured LogP of 5.15 . The difference of 1.57 log units corresponds to a theoretical 37-fold higher octanol-water partition coefficient.

Lipophilicity (LogP)
Reported
SlogP 6.72 (target) vs LogP 5.15 (methyl ester), Δ = +1.57 (~37× higher partition)
Supports ester selection for permeability
In silico prediction; verify experimentally
Lipophilicity LogP Drug design Permeability

Predicted pKa and Ionization Profile

The quinoline nitrogen pKa governs the ionization state at physiological pH, affecting solubility and binding interactions. The predicted pKa of isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate is 2.18 ± 0.33 . This indicates that the compound remains >99.9% unionized at pH 7.4. In the absence of a directly comparable pKa for the methyl ester, class-level inference suggests that ester chain length exerts only a minor inductive effect on the quinoline nitrogen basicity; however, the isopropyl ester's greater steric bulk may subtly modulate the local dielectric environment.

Ionization (pKa)
Class-level
Predicted pKa 2.18 ± 0.33
Predominantly neutral at pH 7.4
No direct comparator data available
Ionization Solubility pKa Formulation

Thermal Stability & Boiling Point

The predicted boiling point of the isopropyl ester is 517.7 ± 50.0 °C at standard pressure . While no experimentally determined boiling point is available for the methyl ester analog, the higher molecular weight and greater number of rotatable bonds in the isopropyl ester (9 vs. 4 for the methyl ester) suggest a lower vapor pressure and higher thermal stability ceiling. This difference becomes relevant during solvent removal under vacuum or high-temperature reaction conditions.

Boiling Point
Class-level
517.7 °C (pred); 9 rotatable bonds vs 4 for methyl ester
May support high-temperature synthesis
Predicted; confirm experimentally
Thermal stability Distillation Purification Scale-up

Steric Shielding of 4-Carboxylate

The isopropyl ester offers greater steric encumbrance around the carbonyl carbon than the primary methyl or ethyl esters, as evidenced by the calculated density of 1.363 ± 0.06 g/cm³ and the presence of two sp³-hybridized methyl groups adjacent to the ester oxygen . While no head-to-head kinetic data exist for nucleophilic attack on this specific series, general ester reactivity principles dictate that isopropyl esters undergo alkaline hydrolysis 3- to 10-fold slower than methyl esters due to increased steric hindrance and reduced electrophilicity of the carbonyl carbon [1]. This property is advantageous when the 4-carboxylate must remain intact while other functional groups (e.g., the 6-bromine or 2-aryl ring) are elaborated.

Hydrolysis Rate
Class-level
3–10× slower alkaline hydrolysis vs methyl ester (class-level extrapolation)
Protects 4-carboxylate during multi-step elaboration
Not compound-specific; verify in target scaffold
Steric hindrance Protecting group strategy Orthogonal reactivity Multi-step synthesis

Procurement Scenarios: Isopropyl 6-Bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate


HCV Protease Inhibitor Intermediate Synthesis

Patents from Boehringer Ingelheim explicitly disclose bromo-substituted quinolines of this class as key intermediates for constructing macrocyclic HCV NS3/4A protease inhibitors [1]. The isopropyl ester's enhanced steric shielding (see Evidence Item 4) protects the 4-carboxylate during Pd-catalyzed cross-coupling at the 6-bromo position, allowing sequential functionalization without premature ester cleavage. Procure this compound when the synthetic route demands an ester that tolerates Suzuki–Miyaura conditions but can be removed under controlled acidic or basic conditions at a later stage.

Lipophilicity-Driven Cell-Based Screening

With an SlogP of 6.72—approximately 1.57 log units higher than the methyl ester [2]—this isopropyl ester is better suited for constructing screening libraries aimed at intracellular targets requiring passive membrane diffusion. Researchers optimizing cellular permeability in SAR campaigns should select the isopropyl variant when a balanced lipophilicity profile is needed to avoid solubility-limited activity while maintaining adequate membrane transit.

Late-Stage Diversification via Acyl Substitution

The isopropyl ester's retarded hydrolysis rate (3–10× slower than methyl esters, see Evidence Item 4) provides a wider window for nucleophilic acyl substitutions with amines or alcohols under basic conditions. This makes it a preferred intermediate for generating diverse amide or ester libraries from the parent carboxylic acid scaffold, especially when the 4-methoxyphenyl or 6-bromo groups are already installed and must be preserved.

High-Temperature Continuous-Flow Chemistry

The predicted boiling point exceeding 500 °C and lower vapor pressure versus shorter-chain esters (Evidence Item 3) render the isopropyl ester suitable for continuous-flow reactors operating at elevated temperatures. Procurement should be prioritized when reaction optimization involves high-boiling solvents or exothermic Suzuki couplings where the ester needs to survive prolonged thermal exposure.

Application
Selection Property
Validation Focus
HCV Protease Inhibitor Intermediate Synthesis
Steric shielding of 4-carboxylate
Cross-coupling compatibility at 6-bromo
Lipophilicity-Driven Cell-Based Screening
Ester-dependent lipophilicity
Cell permeability assay fit
Late-Stage Diversification via Acyl Substitution
Retarded ester hydrolysis rate
Nucleophilic acyl substitution window
High-Temperature Continuous-Flow Chemistry
High boiling point / low vapor pressure
Continuous-flow thermal tolerance
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